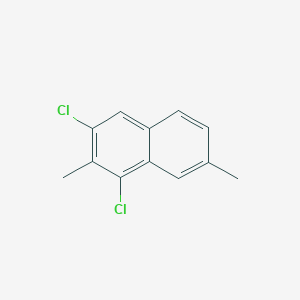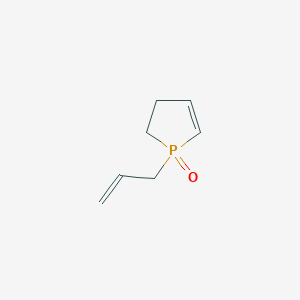![molecular formula C17H40ClO2PSi B14513458 {3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride CAS No. 62573-02-8](/img/structure/B14513458.png)
{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride is a chemical compound that belongs to the class of organophosphonium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science. The unique structure of this compound, which includes both silyl and phosphonium groups, makes it particularly interesting for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride typically involves the reaction of a silylating agent with a phosphonium salt. One common method is to react 3-chloropropyltriethoxysilane with dimethyloctylphosphine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
化学反应分析
Types of Reactions
{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The phosphonium group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require mild conditions and can be catalyzed by bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphonium group typically yields phosphine oxides, while reduction can produce phosphines.
科学研究应用
{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
作用机制
The mechanism by which {3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride exerts its effects involves interactions with molecular targets such as enzymes and cell membranes. The silyl group can enhance the compound’s stability and solubility, while the phosphonium group can facilitate interactions with biological molecules. These interactions can lead to various biological effects, including antimicrobial activity and modulation of enzyme function.
相似化合物的比较
Similar Compounds
- {3-[Trimethoxysilyl]propyl}(dimethyl)octylphosphanium chloride
- {3-[Triethoxysilyl]propyl}(dimethyl)octylphosphanium chloride
- {3-[Methyldimethoxysilyl]propyl}(dimethyl)octylphosphanium chloride
Uniqueness
The unique combination of silyl and phosphonium groups in {3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride distinguishes it from other similar compounds. This combination provides enhanced stability, solubility, and reactivity, making it particularly valuable for various applications in research and industry.
属性
CAS 编号 |
62573-02-8 |
|---|---|
分子式 |
C17H40ClO2PSi |
分子量 |
371.0 g/mol |
IUPAC 名称 |
3-[ethyl(dimethoxy)silyl]propyl-dimethyl-octylphosphanium;chloride |
InChI |
InChI=1S/C17H40O2PSi.ClH/c1-7-9-10-11-12-13-15-20(5,6)16-14-17-21(8-2,18-3)19-4;/h7-17H2,1-6H3;1H/q+1;/p-1 |
InChI 键 |
HSNVMSCDHFRIRQ-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCC[P+](C)(C)CCC[Si](CC)(OC)OC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


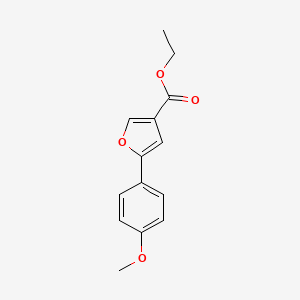
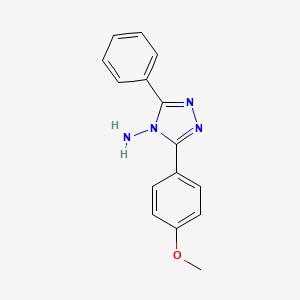

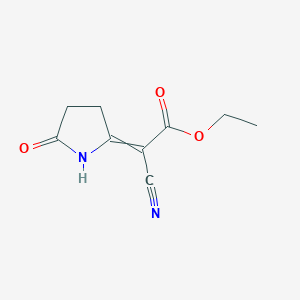
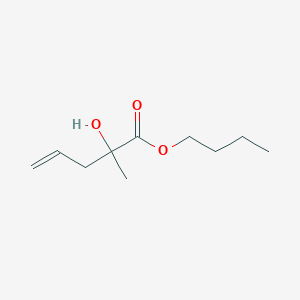

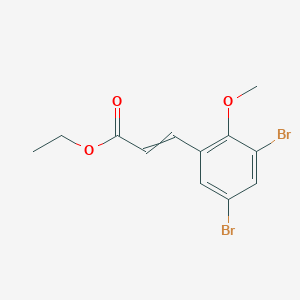
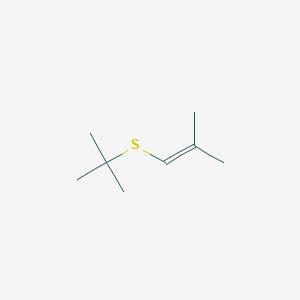

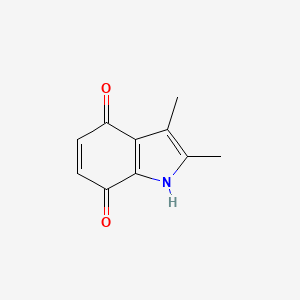
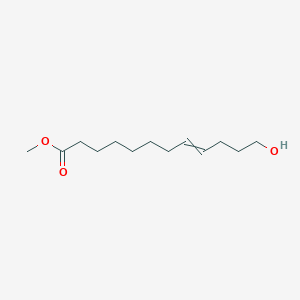
![2-{[(5-Methylthiophen-2-yl)sulfanyl]methyl}benzoic acid](/img/structure/B14513426.png)
